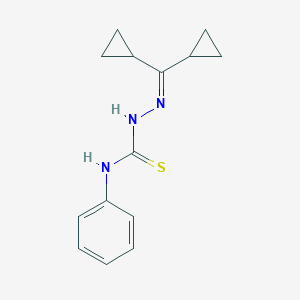![molecular formula C21H18Cl2N2O3S B322672 2,4-dichloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B322672.png)
2,4-dichloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with the molecular formula C21H18Cl2N2O3S It is known for its unique chemical structure, which includes two chlorine atoms, a sulfonyl group, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with 4-[(2,4-dimethylanilino)sulfonyl]aniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-dichloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in the formation of various substituted benzamides .
Applications De Recherche Scientifique
2,4-dichloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dichloro-N-[4-(2,3-dihydroindole-1-sulfonyl)phenyl]benzamide: Similar structure but with an indole moiety.
2,4-dichloro-N-(2,4-dichlorophenyl)benzamide: Contains additional chlorine atoms on the phenyl ring.
Uniqueness
2,4-dichloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl and benzamide groups contribute to its potential as an enzyme inhibitor and its versatility in chemical reactions .
Propriétés
Formule moléculaire |
C21H18Cl2N2O3S |
|---|---|
Poids moléculaire |
449.3 g/mol |
Nom IUPAC |
2,4-dichloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C21H18Cl2N2O3S/c1-13-3-10-20(14(2)11-13)25-29(27,28)17-7-5-16(6-8-17)24-21(26)18-9-4-15(22)12-19(18)23/h3-12,25H,1-2H3,(H,24,26) |
Clé InChI |
VMOLRAGMEYRMOS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C |
SMILES canonique |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(diphenylacetyl)amino]cyclohexyl}-2,2-diphenylacetamide](/img/structure/B322592.png)
![2-(2-naphthyloxy)-N-(2-{[(2-naphthyloxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B322593.png)
![2-chloro-N-[2-[(2-chlorobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B322596.png)
![1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]cyclohexyl]urea](/img/structure/B322597.png)
![2-iodo-N-[2-[(2-iodobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B322598.png)
![2,4-dichloro-N-[2-[(2,4-dichlorobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B322599.png)
![2-bromo-N-[2-[(2-bromobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B322603.png)

![2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B322605.png)

![3-{[(1E)-2-METHYL-5-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-YLIDENE]AMINO}-1-PHENYLTHIOUREA](/img/structure/B322609.png)
![1-[(6-bromo-5-methyl-2-oxoindol-3-yl)amino]-3-phenylthiourea](/img/structure/B322610.png)


